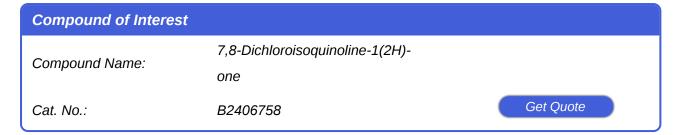




Application Notes and Protocols for 7,8-Dichloroisoquinoline-1(2H)-one

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Product: **7,8-Dichloroisoquinoline-1(2H)-one** Cat. No.: [Specify Catalog Number] CAS No.: 61563-36-8 Molecular Formula: C₉H₅Cl₂NO Molecular Weight: 226.05 g/mol Storage: Store at -20°C. Protect from light.

Introduction

7,8-Dichloroisoquinoline-1(2H)-one belongs to the isoquinolinone class of compounds, a scaffold known to exhibit a range of biological activities. While specific data for the 7,8-dichloro substituted derivative is limited, the isoquinolin-1(2H)-one core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP enzymes, particularly PARP-1, are crucial for cellular processes involving DNA repair.[4] [5][6] Inhibition of PARP-1 can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[6][7][8]

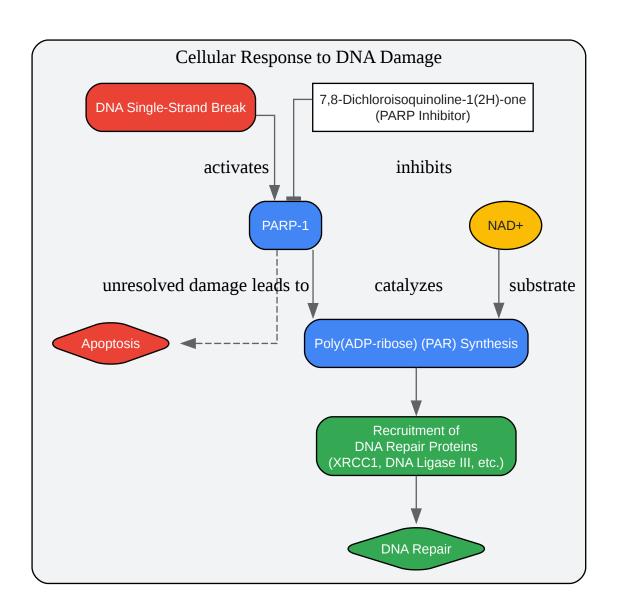
These application notes provide an overview of the potential use of **7,8-Dichloroisoquinoline-1(2H)-one** as a PARP inhibitor and include detailed protocols for its in vitro characterization. The provided protocols are based on established methodologies for evaluating PARP inhibitors from the scientific literature.

Mechanism of Action: PARP Inhibition



Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that detects DNA single-strand breaks. Upon activation, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[4][5] Isoquinolin-1(2H)-one derivatives act as competitive inhibitors of PARP-1 by mimicking the nicotinamide moiety of its substrate, NAD+.[5] This inhibition prevents the formation of PAR chains, trapping PARP-1 on the DNA and leading to the accumulation of unresolved DNA damage, which can trigger apoptosis, particularly in cancer cells with compromised DNA repair mechanisms.

Signaling Pathway of PARP-1 in DNA Repair



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Caption: PARP-1 activation by DNA damage and its inhibition.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for **7,8-Dichloroisoquinoline-1(2H)-one**, the following table provides representative IC₅₀ values for other isoquinolinone-derived PARP-1 inhibitors to serve as a reference for expected potency.

Compound	PARP-1 IC50 (µM)	Cell Line	Reference
TIQ-A (thieno[2,3-c]isoquinolin-5-one)	0.45 ± 0.1	N/A (Enzymatic)	[3]
Compound 11 (5-hydroxy-TIQ-A)	0.39 ± 0.19	N/A (Enzymatic)	[3]
Compound 12 (5- methoxy-TIQ-A)	0.21 ± 0.10	N/A (Enzymatic)	[3]
DPQ (3,4-dihydro-5- [4-(1- piperidinyl)butoxy]-1(2 H)-isoquinolinone)	0.03	N/A (Enzymatic)	[3]

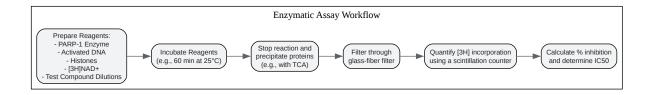
Experimental Protocols

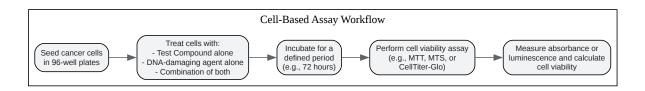
Protocol 1: In Vitro PARP-1 Inhibition Assay (Enzymatic)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of **7,8-Dichloroisoquinoline-1(2H)-one** against purified PARP-1 enzyme.

Experimental Workflow for PARP-1 Inhibition Assay







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